2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide
Description
2-(Naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound featuring a naphthalene moiety linked via an acetamide group to a substituted indoline scaffold. The indoline nitrogen is further acylated with a thiophene-2-carbonyl group, conferring unique electronic and steric properties.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c28-24(15-19-7-3-6-17-5-1-2-8-21(17)19)26-20-11-10-18-12-13-27(22(18)16-20)25(29)23-9-4-14-30-23/h1-11,14,16H,12-13,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFOLUDEVRDGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling.
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized or introduced through Friedel-Crafts acylation or alkylation.
Final Coupling: The final step involves coupling the naphthalene, thiophene, and indole moieties through amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or indole rings.
Reduction: Reduction reactions could target the carbonyl group in the thiophene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Therapeutic Agents:
Industry
Materials Science: Used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound is distinguished by its thiophene-2-carbonyl-indolin-6-yl substituent. Key analogs include:
Substituent Effects on Activity
- Nitro Groups : Analogs with 3-nitrophenyl or 4-nitrophenyl substituents (e.g., compounds 6b , 6c in ) exhibit increased polarity and hydrogen-bonding capacity, which correlate with anticancer and antiparkinsonian activities .
- Thiazolidinone (): Contributes to antiparkinsonian activity through dopamine receptor modulation . Morpholinoethyl (): Improves solubility and cytotoxicity profiles .
Structural Validation and Crystallography
Crystal structures of related compounds (e.g., 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide in ) confirm planar naphthalene systems and amide bond geometries. SHELX software () is widely used for refining such structures, ensuring accuracy in bond lengths and angles .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The compound consists of a naphthalene moiety linked to an indolin-6-yl group via a thiophene-2-carbonyl substituent. Its molecular formula is .
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and colorectal cancer (HCT-116).
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against several pathogens.
Case Studies
- Breast Cancer Cell Lines :
- Colorectal Cancer :
Molecular docking studies suggest that the compound interacts with key targets such as topoisomerase I, which is crucial for DNA replication and repair processes in cancer cells. This interaction is believed to hinder the proliferation of cancer cells by disrupting their DNA integrity .
Antimicrobial Activity
The antimicrobial potential of 2-(naphthalen-1-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide was assessed against various bacterial strains.
Evaluation Methods
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria, indicating strong antibacterial activity .
- Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to hospital-acquired infections .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | Not specified | Topoisomerase I inhibition |
| Anticancer | MDA-MB-468 | Not specified | Apoptosis induction |
| Anticancer | HCT-116 | Not specified | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Biofilm inhibition |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Biofilm inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
